molecular formula C21H26N2O3S B4064186 N,N-dibenzyl-1-(methylsulfonyl)-4-piperidinecarboxamide

N,N-dibenzyl-1-(methylsulfonyl)-4-piperidinecarboxamide

Cat. No.: B4064186
M. Wt: 386.5 g/mol
InChI Key: HWWRYKRZNWMPKW-UHFFFAOYSA-N
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Description

N,N-dibenzyl-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as DBMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Synthesis Techniques

A key area of research is the development of synthesis techniques for derivatives of N,N-dibenzyl-1-(methylsulfonyl)-4-piperidinecarboxamide. For instance, studies have demonstrated solid-phase synthesis methods for creating N-p-Methylbenzyl benzamide derivatives, showcasing the efficiency of these methods in producing compounds with potential pharmacological applications (Luo & Huang, 2004).

Biological Activities and Therapeutic Potential

Research has also explored the biological activities and potential therapeutic applications of these compounds. One study focused on the development of benzoylguanidine derivatives as Na+/H+ antiporter inhibitors, highlighting their potential use in treating acute myocardial infarction (Baumgarth, Beier, & Gericke, 1997). Another investigation synthesized benzamide derivatives acting as selective serotonin 4 receptor agonists, indicating their promise as prokinetic agents for gastrointestinal disorders (Sonda et al., 2004).

Chemical Properties and Applications

Further studies have assessed the chemical properties and applications of related sulfonyl compounds. For instance, the creation of sulfonyl hydrazone compounds incorporating piperidine derivatives has been studied for their antioxidant capacity and anticholinesterase activity, revealing the significance of the sulfonyl and piperidine motifs in medicinal chemistry (Karaman et al., 2016). Additionally, research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has shown significant anti-acetylcholinesterase activity, underscoring their potential as antidementia agents (Sugimoto et al., 1990).

Novel Methodologies and Compound Evaluation

The development of novel methodologies for the synthesis and evaluation of these compounds is another focus area. Studies have introduced innovative synthetic routes for creating aromatic polyamides based on ether-sulfone-dicarboxylic acids, highlighting the versatility and potential applications of these materials in various fields (Hsiao & Huang, 1997).

Properties

IUPAC Name

N,N-dibenzyl-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-27(25,26)23-14-12-20(13-15-23)21(24)22(16-18-8-4-2-5-9-18)17-19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWRYKRZNWMPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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